molecular formula C11H16ClN3O B3093665 (1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol CAS No. 1247103-30-5

(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol

Cat. No.: B3093665
CAS No.: 1247103-30-5
M. Wt: 241.72 g/mol
InChI Key: NLOUJHYTESBINW-UHFFFAOYSA-N
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Description

(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol: is a heterocyclic compound that belongs to the class of pyrimidines and piperidines It is characterized by the presence of a chloro-substituted pyrimidine ring and a piperidine ring connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-methylpyrimidine.

    Formation of the Piperidine Ring: The piperidine ring is usually formed through a cyclization reaction involving suitable starting materials.

    Coupling Reaction: The pyrimidine and piperidine rings are then coupled together using a suitable coupling agent, such as a base or a catalyst, to form the desired compound.

    Introduction of the Methanol Group:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanol group may be oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of a methylpyrimidine derivative.

    Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst are commonly used.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methylpyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential activity against certain diseases.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The chloro-substituted pyrimidine ring may interact with the active site of enzymes, leading to inhibition or modulation of their activity. The piperidine ring may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • (1-(2-Chloro-4-methylpyrimidin-4-yl)piperidin-4-yl)methanol
  • (1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)ethanol

Uniqueness:

  • Structural Features: The presence of both a chloro-substituted pyrimidine ring and a piperidine ring connected via a methanol group makes it unique.
  • Reactivity: The specific arrangement of functional groups allows for unique reactivity patterns, making it valuable in synthetic chemistry.

Properties

IUPAC Name

[1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-6-10(14-11(12)13-8)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOUJHYTESBINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCC(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methanol

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